Antifungal Selectivity Index: Jelleine-I vs. Amphotericin B in Candida Species
In a direct head-to-head comparison against Candida species, Jelleine-I exhibits a selectivity index (SI) at least 4.6-fold higher than the clinical gold-standard antifungal amphotericin B [1]. The SI was calculated as the ratio of hemolytic concentration to antifungal MIC. Jelleine-I displayed negligible hemolytic activity and in vivo toxicity, whereas amphotericin B is known for dose-limiting nephrotoxicity and hemolytic side effects [1].
| Evidence Dimension | Selectivity Index (SI = HC₅₀ / MIC) against Candida spp. |
|---|---|
| Target Compound Data | Jelleine-I SI ≥ 4.6-fold higher than amphotericin B; negligible hemolysis and in vivo toxicity observed |
| Comparator Or Baseline | Amphotericin B (clinical antifungal standard); SI set as baseline reference (=1×) |
| Quantified Difference | SI of Jelleine-I is at least 4.6 times the SI of amphotericin B |
| Conditions | In vitro antifungal MIC testing against Candida species; hemolytic activity measured on mammalian erythrocytes; in vivo toxicity assessed in a mouse model |
Why This Matters
A ≥4.6-fold higher selectivity index directly translates to a wider therapeutic window, indicating that Jelleine-I can achieve antifungal efficacy at concentrations substantially below those that cause mammalian cell toxicity—a critical differentiator for researchers prioritizing safety margins in antifungal candidate selection.
- [1] Jia F, Wang J, Peng J, Zhao P, Kong Z, Wang K, Yan W, Wang R. The in vitro, in vivo antifungal activity and the action mode of Jelleine-I against Candida species. Amino Acids. 2018;50(2):229-239. doi:10.1007/s00726-017-2507-1 View Source
